Home > Products > Screening Compounds P90197 > N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide - 899744-95-7

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Catalog Number: EVT-3123633
CAS Number: 899744-95-7
Molecular Formula: C18H16N4O3
Molecular Weight: 336.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-N′-[(E)-4-hydroxybenzylidene]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

Compound Description: This compound features a 1,8-naphthyridine core with a carbohydrazide moiety at the 3-position, further substituted with an (E)-4-hydroxybenzylidene group. The crystal structure analysis of this compound revealed a planar fused-ring system and intramolecular hydrogen bonding. []

Relevance: This compound is structurally related to N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide as both share the 1,8-naphthyridine core structure with a 4-oxo-1,4-dihydro substitution pattern. They differ in the substituent at the 3-position, where the target compound has a carboxamide moiety, while this compound features a carbohydrazide moiety.

N′-(1,3-Diphenylallylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazides

Compound Description: This series of compounds comprises a 1,8-naphthyridine core with a 1,3-diphenylallylidene carbohydrazide substituent at the 3-position. These compounds were synthesized as hybrid pharmacophores combining structural features of nalidixic acid and 1,3-diphenylprop-2-en-1-ones. Some derivatives displayed significant antioxidant potential in assays measuring ascorbic acid equivalence Ferric reducing antioxidant power (FRAP) and metal chelating capacities. []

Relevance: Similar to N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, these compounds possess the 1,8-naphthyridine core with a 4-oxo-1,4-dihydro substitution. The difference lies in the 3-position substituent, where the target compound features a carboxamide group, whereas this series contains a 1,3-diphenylallylidene carbohydrazide moiety.

1-Aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides

Compound Description: This series of compounds features a 1,8-naphthyridine core with a 4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro substitution pattern and an aryl group at the 1-position. They were synthesized through a simple method involving the reaction of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with various aryl isocyanates. [, ]

Relevance: This series shares the core 1,8-naphthyridine structure and the presence of a carboxamide moiety at the 3-position with N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. They differ in the substitution pattern of the 1,8-naphthyridine ring, specifically at the 1, 2, and 4 positions, and the N-substitution on the carboxamide group. ,

4-Amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester (compound 35)

Compound Description: This compound is a 2-oxo-1,8-naphthyridine-3-carboxylic acid derivative featuring an ethyl ester at the 3-position and a 4-amino group. It displayed potent gastric antisecretory properties in the pyloric-ligated (Shay) rat model. It was more potent than cimetidine in reducing total acid output in a dose-related manner and also showed inhibitory activity in food-stimulated acid secretion in the Pavlov-pouch, conscious dog model. []

1-Ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester (compound 77)

Compound Description: This 2-oxo-1,8-naphthyridine-3-carboxylic acid derivative features an ethyl ester at the 3-position and a 4-(4-methyl-1-piperazinyl) group. It exhibited potent gastric antisecretory properties in the Shay rat model, demonstrating superior potency to cimetidine in a dose-dependent manner. It also inhibited food-stimulated acid secretion in the Pavlov-pouch, conscious dog model. []

1,2,3,4-Tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides

Compound Description: This series of compounds encompasses various 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with esters, carbonitriles, or carboxamides at the 3-position. Initial evaluation in mice infected with Escherichia coli revealed that only the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid exhibited in vivo activity against E. coli and several other Gram-negative bacterial infections. Interestingly, these compounds displayed a pro-drug type of mechanism, lacking in vitro activity. []

Relevance: This series shares the 1,8-naphthyridine core and the presence of a carbonyl group at the 3-position with N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. The main difference lies in the saturation level of the 1,8-naphthyridine ring and the specific substituent at the 3-position. The target compound features a 1,4-dihydro-1,8-naphthyridine core and a carboxamide group, while this series includes 1,2,3,4-tetrahydro derivatives and a broader range of substituents at the 3-position.

4-Oxo-1-(3-substituted phenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamides

Compound Description: This series of compounds consists of 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamides with a 3-substituted phenyl group at the 1-position. These compounds are described as novel inhibitors with potential applications in treating asthma and inflammatory diseases. []

Relevance: These compounds are closely related to N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide due to the shared 1,8-naphthyridine core structure, the 4-oxo-1,4-dihydro substitution pattern, and the presence of a carboxamide moiety at the 3-position. The key difference lies in the substitution at the 1-position, with the target compound featuring a 1-methyl group while this series has a 1-(3-substituted phenyl) group.

N-[1-butyl-4-[3-[3-(hydroxy)propoxy]-phenyle]-1,2-dihydro-2-oxo-1,8-naphtyridine-3-yle]-N'-(2,6-diisopropyle-4-aminophenyl)urea hydrochloride hydrates

Compound Description: This compound, a derivative of 1,2-dihydro-2-oxo-1,8-naphthyridine, specifically exists as a hydrochloride hydrate. The research highlights its improved stability compared to amorphous forms, making it a more suitable candidate for pharmaceutical applications. []

Relevance: While this compound shares the 1,8-naphthyridine core with N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, it differs significantly in its substitution pattern. The target compound has a carboxamide moiety at the 3-position, whereas this compound features a urea group. Additionally, they differ in the substitutions at the 1- and 4- positions of the naphthyridine ring. Despite these differences, they both belong to the broader class of 1,2-dihydro-2-oxo-1,8-naphthyridine derivatives.

4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds

Compound Description: This series of compounds features a 4-amino-1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine core and various substituents. They were designed as HIV-1 integrase (IN) strand transfer inhibitors (INSTIs) and exhibited single-digit nanomolar antiviral potencies against HIV vectors carrying wild-type (WT) IN in a single-round replication assay. They also showed improved potency against vectors harboring major drug-resistant IN mutants, suggesting potential for overcoming drug resistance. Notably, these compounds demonstrated low toxicity in cultured cells, resulting in high selectivity indices (CC50/EC50). []

2,4-Disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides

Compound Description: This series of compounds features a 1,8-naphthyridine core with various substitutions at the 2- and 4-positions and N,N-dialkyl carboxamide at the 3-position. Pharmacological screening revealed various activities depending on the structure, including antihypertensive, anti-inflammatory, and anti-aggressive effects. Additionally, some compounds showed moderate inhibition of serotonin (5-HT)-induced contractions in the guinea pig ileum. []

N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide

Compound Description: This compound contains a 1,6-naphthyridin-2(1H)-one core structure with a 7-{[2-(dimethylamino)ethyl]amino} substituent and a 3,4,5-trimethoxybenzamide group at the 3-position. This compound displayed antiproliferative activity towards breast cancer cell lines. []

Relevance: Although this compound is based on a 1,6-naphthyridine core, it shares similarities with N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. Both compounds feature a methyl substitution at the 1-position and a benzamide moiety at the 3-position. Despite differences in the core naphthyridine structure and overall substitution pattern, the presence of these shared features highlights a structural relationship between the two compounds.

1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c)

Compound Description: This compound is a derivative of 1,8-naphthyridine, featuring a pyrrolidine-1-carbonyl substituent at the 3-position. In silico studies predicted its potential to act as an A2A receptor antagonist due to its high binding efficiency towards the A2A receptor. []

Relevance: This compound and N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide share the 1,8-naphthyridine core structure and a carbonyl group at the 3-position. They differ in their N-substitutions at the 1-position and the substituents attached to the carbonyl group at the 3-position. Despite these differences, their shared core structure highlights a structural connection between them.

N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b)

Compound Description: This compound is a derivative of 1,8-naphthyridine, featuring a 4-2-diethylaminoethoxyphenyl carboxamide substituent at the 3-position. In silico studies predicted its potential as an A2A receptor antagonist due to its high binding efficiency toward the A2A receptor. []

Relevance: This compound shares the 1,8-naphthyridine core structure and a carboxamide group at the 3-position with N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. They differ in their N-substitutions at the 1-position and the specific aryl group attached to the carboxamide at the 3-position. Despite these differences, the shared structural features emphasize their relationship.

1-Ethyl-7-methyl-4-oxo-N-(1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose-2-yl)‐[1,8]‐naphthyridine-3-carboxamide (5) and 1-Ethyl-7-methyl-4-oxo-N‐(2‐deoxy‐D‐glucopyranose‐2‐yl)‐[1,8]‐naphthyridine‐3‐carboxamide (6)

Compound Description: These compounds are nalidixic acid-D- (+) -glucosamine conjugates designed as potential antimicrobial agents with reduced toxicity. In vitro antimicrobial assays revealed that compound (5) exhibited growth inhibitory activity against resistant Escherichia coli NCTC, 11954, and Methicillin-resistant Staphylococcus aureus ATCC, 33591. Additionally, compound (5) demonstrated greater activity against Listeria monocytogenes ATCC 19115 compared to the reference compound, nalidixic acid. Compound (6) showed significant antifungal activity against Candida albicans ATCC 10231 and, notably, both compounds exhibited low cytotoxicity. []

N-(1,8-naphthyridin-7-yl)-methylenamine derivatives

Compound Description: This series of compounds features a 1,8-naphthyridine core with a methylenamine substituent at the 7-position and various modifications at the 3-position, including esters and carboxylic acids. These compounds were synthesized and evaluated for their in vitro antibacterial activity. []

Relevance: These compounds share the 1,8-naphthyridine core structure with N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. Although they differ in the presence of a methylenamine substituent at the 7-position and lack a carboxamide group at the 3-position, their shared core structure and exploration for antibacterial activity indicate a structural connection to the target compound.

Properties

CAS Number

899744-95-7

Product Name

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

IUPAC Name

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C18H16N4O3

Molecular Weight

336.351

InChI

InChI=1S/C18H16N4O3/c1-11(23)20-13-5-7-14(8-6-13)21-17(24)15-10-12-4-3-9-19-16(12)22(2)18(15)25/h3-10H,1-2H3,(H,20,23)(H,21,24)

InChI Key

YINGUHBNWATKAI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.